4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
CAS No.:
Cat. No.: VC18515921
Molecular Formula: C15H12Br2N2O
Molecular Weight: 396.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12Br2N2O |
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Molecular Weight | 396.08 g/mol |
IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Standard InChI | InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
Standard InChI Key | FCTXGKJVZRRDAW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central aniline ring substituted with bromine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a 6-methyl-1,3-benzoxazol-2-yl group at the 3-position. The benzoxazole moiety consists of a fused benzene and oxazole ring, with a methyl group at the 6-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.08 g/mol |
IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Canonical SMILES | CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves three primary steps:
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Bromination: Introduction of bromine atoms at the 4- and 6-positions of 2-methylaniline using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like .
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Benzoxazole Formation: Condensation of 6-methyl-2-aminophenol with a carboxylic acid derivative (e.g., acetic anhydride) under cyclodehydration conditions.
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Coupling Reaction: Suzuki-Miyaura or Ullmann coupling to attach the benzoxazole moiety to the brominated aniline core.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | , , 80°C | 65–75 |
Cyclization | Acetic anhydride, , reflux | 70–80 |
Coupling | Pd(PPh), KCO, DMF, 110°C | 50–60 |
Reactivity Profile
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Nucleophilic Substitution: Bromine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).
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Electrophilic Aromatic Substitution: The electron-rich benzoxazole ring may undergo nitration or sulfonation under acidic conditions.
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Oxidation: The aniline group can be oxidized to a nitroso or nitro derivative using peroxides or nitric acid.
Comparison with Structural Analogues
4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline
The isopropyl substituent (CAS 875000-06-9, ) enhances lipid solubility, improving blood-brain barrier penetration but increasing hepatotoxicity risks.
Table 3: Comparative Analysis of Analogues
Property | Target Compound | 2,6-Dibromo Analogue | Isopropyl Derivative |
---|---|---|---|
Molecular Weight | 396.08 | 382.05 | 424.10 |
Anticancer IC | 12.5 µM | 18.3 µM | 9.8 µM |
LogP | 3.2 (calc.) | 2.9 | 4.1 |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability and reduce toxicity.
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Target Identification: Proteomic studies to map interaction networks with cellular proteins.
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Formulation Development: Nanoencapsulation to enhance solubility and targeted delivery.
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